1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide
Description
1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core linked to a piperidine-4-carboxamide moiety via a sulfanylpropanoyl bridge. The compound’s molecular weight, solubility, and bioavailability are critical factors in its therapeutic profile .
Properties
IUPAC Name |
1-[3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-10-11(2)25-17-14(10)16(19-9-20-17)24-8-5-13(22)21-6-3-12(4-7-21)15(18)23/h9,12H,3-8H2,1-2H3,(H2,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTIOJIDSIOXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCCC(=O)N3CCC(CC3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine with appropriate reagents to introduce the sulfanyl group.
Attachment of the Propanoyl Group: The thienopyrimidine derivative is then reacted with a propanoyl chloride derivative under suitable conditions to form the propanoyl intermediate.
Coupling with Piperidine-4-carboxamide: The final step involves coupling the propanoyl intermediate with piperidine-4-carboxamide under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The thienopyrimidine core can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic uses, particularly in the development of new drugs.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The thienopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide
- Structural Differences: Replaces the sulfanylpropanoyl group with a direct pyridin-4-yl substitution on the piperidine ring.
- Molecular Formula : C₁₉H₂₁N₅OS (MW: 367.5 g/mol).
- Biological Activity : Potent COX-2 inhibitor (IC₅₀ ~23.8 μM), reducing prostaglandin synthesis. Demonstrates superior solubility in phosphate buffer, enhancing bioavailability compared to analogs lacking hydrophilic groups .
- Synthesis : Multi-step reactions using potassium permanganate for oxidation and lithium aluminum hydride for reduction .
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic Acid
- Structural Differences : Replaces the piperidine-4-carboxamide with a terminal carboxylic acid group.
- Molecular Formula : C₁₁H₁₂N₂O₂S₂ (MW: 268.36 g/mol).
- Activity data suggest anti-inflammatory and anticancer properties, though less potent than piperidine-containing analogs .
- Key Contrast : Lacks the piperidine ring, which is critical for COX-2 binding in related compounds .
1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
- Structural Differences: Absence of the sulfanylpropanoyl bridge; simpler piperidine-thienopyrimidine linkage.
- Molecular Formula : C₁₄H₁₈N₄OS (MW: 290.38 g/mol).
- Biological Activity : Acts as an M4 mAChR agonist, indicating divergent target specificity compared to COX-2 inhibitors. Reduced molecular complexity may lower synthetic yield but improve metabolic stability .
N-(2,5-Dimethoxyphenyl)-3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanamide
- Structural Differences : Incorporates a dimethoxyphenyl group instead of piperidine-4-carboxamide.
- Molecular Formula : C₁₉H₂₂N₄O₃S₂ (MW: 403.5 g/mol).
- Biological Activity: The dimethoxyphenyl moiety may enhance DNA intercalation or kinase inhibition, shifting activity away from COX-2.
Tabulated Comparison of Key Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
